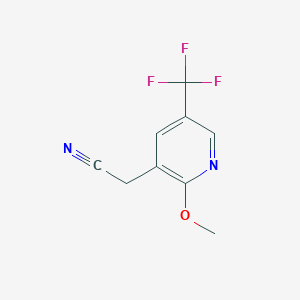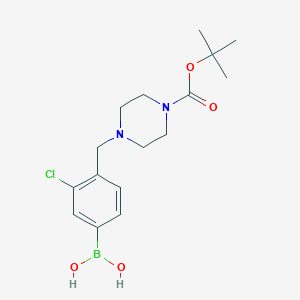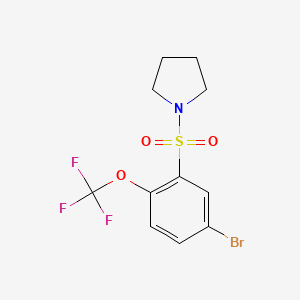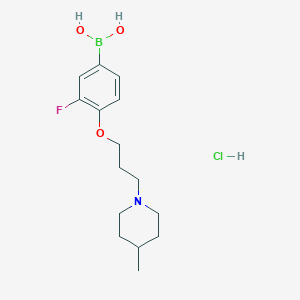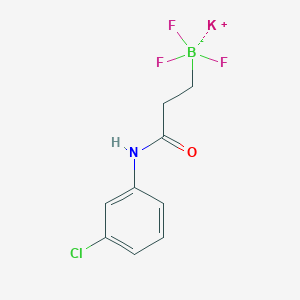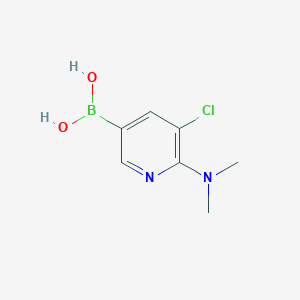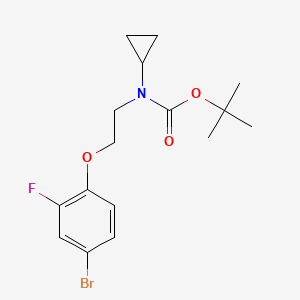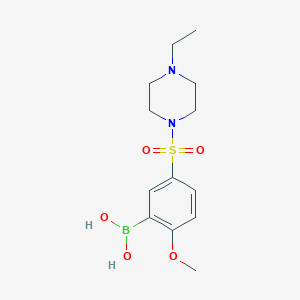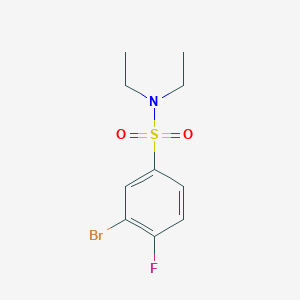![molecular formula C18H20F2N2OS B1409359 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea CAS No. 1858255-85-2](/img/structure/B1409359.png)
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea
Vue d'ensemble
Description
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea, also known as DFMPT, is a difluoromethoxy-substituted phenylthiourea compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. DFMPT is of interest due to its ability to form a variety of derivatives, including those with biological activities. DFMPT has been used in the synthesis of various organic compounds, and has been studied for its potential applications in the fields of medicinal chemistry and drug delivery.
Applications De Recherche Scientifique
Structural and Spectral Analysis
Furan Derivatives of Substituted Phenylthiourea
This study synthesized fifty new derivatives of phenyl substituted thiourea, analyzing their intramolecular hydrogen bonds through IR spectroscopy and quantum-chemical calculations. X-ray diffraction analyses of selected compounds revealed strong intramolecular and intermolecular hydrogen bonding, suggesting potential applications in materials science for designing molecules with specific structural properties (Hritzová et al., 2005).
Catalytic Performance in Organic Synthesis
Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups
This research compared the catalytic efficiency of thioureas in Michael addition reactions, highlighting the influence of fluorination on catalytic performance. The study underscores the utility of thioureas in organocatalysis, potentially guiding the synthesis of new catalysts with improved efficiency and selectivity (Jiménez et al., 2016).
Antimicrobial Activities
Synthesis of Novel Thiourea and Thiazolidinone Derivatives
A series of thiourea and thiazolidinone derivatives were synthesized and tested against various microbial pathogens. The antimicrobial activity of these compounds suggests the potential of thioureas in developing new antimicrobial agents (Saljooghi et al., 2017).
Molecular Dynamics and Spectroscopic Investigation
Spectroscopic and XRD Structure Analysis
This study focused on the spectroscopic and structural characterization of a thiourea compound, investigating its molecular dynamics and potential interactions. Such analyses are essential for understanding the physical and chemical properties of thioureas, which could be applied to drug design and material science (Mary et al., 2016).
Propriétés
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-(2-methyl-6-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c1-11(2)15-9-4-6-12(3)16(15)22-18(24)21-13-7-5-8-14(10-13)23-17(19)20/h4-11,17H,1-3H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXQDBXMASWSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



